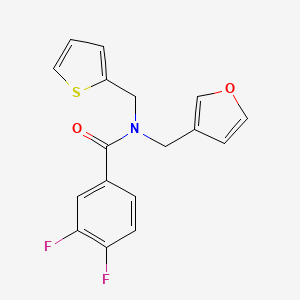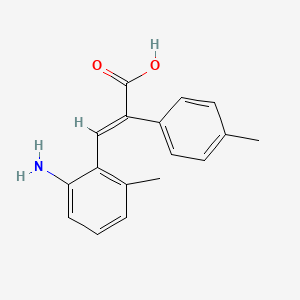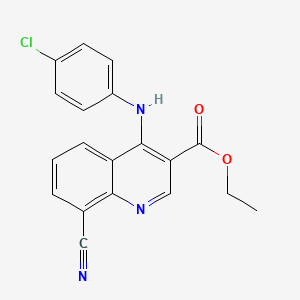
Ethyl 4-(4-chloroanilino)-8-cyano-3-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a nitrogen atom in its structure and is related to other nitrogen-containing compounds like aniline and nitriles . The presence of the ethyl ester group (-COOC2H5) suggests that it might have been synthesized from a carboxylic acid precursor.
Chemical Reactions Analysis
The compound, due to the presence of anilino and cyano groups, might undergo a variety of chemical reactions. For instance, the aniline group can participate in electrophilic substitution reactions, while the nitrile group can undergo hydrolysis, reduction, and other reactions .Physical And Chemical Properties Analysis
Without specific data on this compound, I can only speculate about its properties based on its structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Applications De Recherche Scientifique
Synthetic Chemistry and Material Science
Synthesis of Derivatives : The compound has been used as a starting material in the synthesis of various heterocyclic compounds. For example, it has served as a precursor in the synthesis of ethyl 2-chloromethyl-3-quinoline carboxylates through a reaction involving condensation with 2-aminoacetophenone or 2-aminobenzophenone, showcasing its utility in generating novel quinoline derivatives with potential applications in materials science and organic synthesis (Degtyarenko et al., 2007).
Fabrication of Liquid Crystal Displays : Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, synthesized from similar quinoline derivatives, have shown significant potential as dyes for application in liquid crystal displays (LCDs), indicating the broader applicability of such compounds in the development of electronic and photonic materials (Bojinov & Grabchev, 2003).
Corrosion Inhibition
- Protecting Metals : Studies involving quantum chemical calculations have identified quinoxalines derivatives, closely related to Ethyl 4-(4-chloroanilino)-8-cyano-3-quinolinecarboxylate, as effective corrosion inhibitors for copper in nitric acid media. This highlights the compound's potential utility in protecting metals from corrosion, a significant issue in industrial applications (Zarrouk et al., 2014).
Photovoltaic and Photodiode Applications
- Organic-Inorganic Photodiode Fabrication : Derivatives of quinoline, including those similar to Ethyl 4-(4-chloroanilino)-8-cyano-3-quinolinecarboxylate, have been explored for their photovoltaic properties and potential applications in the fabrication of organic-inorganic photodiode devices. These studies demonstrate the role of such compounds in enhancing the performance of photodiodes and their potential in renewable energy technologies (Zeyada et al., 2016).
Antimicrobial Research
- Antibacterial Activity : Synthesis of new derivatives has shown that certain quinoline compounds possess antibacterial properties. This suggests potential applications in developing new antimicrobial agents, highlighting the compound's relevance in medical and pharmaceutical research (Asghari et al., 2014).
Catalysis
- Olefin Polymerization Catalysts : Chromium(III) complexes derived from cyclopentadienyl ligands, related to quinoline structures, have been reported as highly active and temperature-stable catalysts for the polymerization of ethylene. This application underscores the potential of quinoline derivatives in industrial polymer synthesis (Enders et al., 2001).
Mécanisme D'action
Orientations Futures
The future directions for this compound would depend on its intended use. If it’s a pharmaceutical compound, future studies might focus on improving its efficacy, reducing its side effects, or exploring new therapeutic applications. If it’s used in material science, future research might aim to optimize its properties for specific applications .
Propriétés
IUPAC Name |
ethyl 4-(4-chloroanilino)-8-cyanoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2/c1-2-25-19(24)16-11-22-17-12(10-21)4-3-5-15(17)18(16)23-14-8-6-13(20)7-9-14/h3-9,11H,2H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGIBZARSPZKGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C#N)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(4-chlorophenyl)amino]-8-cyanoquinoline-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[(3,4-Difluorophenoxy)methyl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2720791.png)
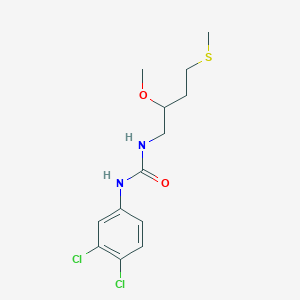
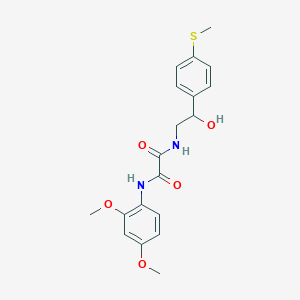

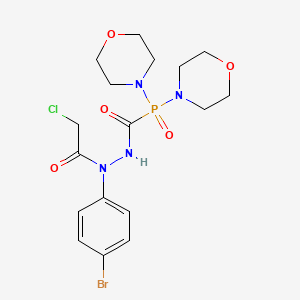
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2720798.png)

![2-(3-Chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2720805.png)
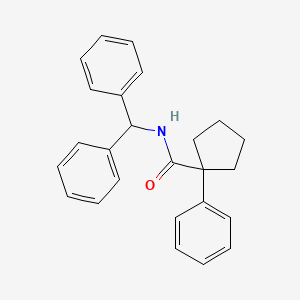
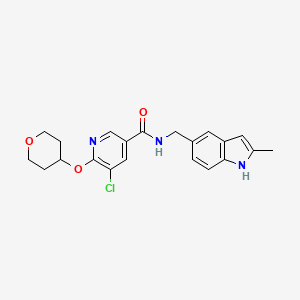
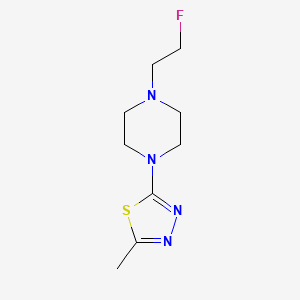
![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2720811.png)
